4-(Mercaptomethyl)benzoic acid
Description
Contextualization within Aromatic Carboxylic Acid and Thiol Chemistry
4-(Mercaptomethyl)benzoic acid, with the chemical formula C₈H₈O₂S, is an organic compound that integrates two highly reactive functional groups: a carboxylic acid and a thiol, attached to a central benzene (B151609) ring. This unique bifunctional nature places it at the intersection of aromatic carboxylic acid and thiol chemistry, making it a molecule of significant interest in various scientific domains. The carboxylic acid group imparts acidic properties and allows for the formation of salts and esters, while the thiol group is known for its ability to form strong bonds with gold surfaces, participate in disulfide linkages, and chelate metal ions.
The compound is structurally characterized by a benzoic acid moiety with a mercaptomethyl group (-CH₂SH) at the para position. This specific arrangement influences its chemical reactivity and physical properties. It is a white solid with a melting point of approximately 176°C. cas.org The presence of both a hydrogen bond donor (the carboxylic acid and thiol hydrogens) and acceptor (the carbonyl and hydroxyl oxygens, and the sulfur atom) sites facilitates the formation of extensive hydrogen bonding networks in its crystalline structure.
Overview of Research Trajectories and Scientific Significance
Research involving this compound has followed several key trajectories, primarily driven by its bifunctional characteristics. A significant area of application is in the field of materials science, particularly in the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces. The thiol group serves as an anchor to the metal surface, while the carboxylic acid group can be oriented outwards, providing a functional interface for further chemical modifications or for controlling surface properties such as wettability and protein adsorption.
In nanotechnology, this compound is utilized in the synthesis and functionalization of nanoparticles. It can act as a capping agent to control the size and stability of nanoparticles and to impart specific functionalities to their surfaces. For instance, gold nanoparticles functionalized with this molecule can be used in sensing, catalysis, and biomedical applications.
Furthermore, its ability to chelate metal ions makes it relevant in analytical chemistry for the detection and removal of heavy metals. The compound also serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for various applications, including pharmaceuticals and dyes. lookchem.com
Foundational Principles of Thiol-Carboxylic Acid Bifunctional Compounds
Bifunctional compounds containing both thiol and carboxylic acid groups are a cornerstone of various chemical and biological systems. The thiol group, with its high affinity for heavy metals and its ability to undergo redox reactions, and the carboxylic acid group, with its capacity for hydrogen bonding and salt formation, provide a powerful combination for molecular design and engineering. researchgate.net
The interplay between the thiol and carboxylic acid functionalities allows for the creation of surfaces with tunable properties. For example, the acidity of the carboxylic acid group can be modulated by the local environment, which is a key principle in the development of pH-responsive surfaces and sensors. The ability to independently react the thiol and carboxylic acid groups offers a route to orthogonal functionalization, a powerful strategy in the construction of complex molecular architectures.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(Sulfanylmethyl)benzoic acid | nih.govsigmaaldrich.com |
| CAS Number | 39088-65-8 | cas.orgbiosynth.comscbt.com |
| Molecular Formula | C₈H₈O₂S | nih.govbiosynth.com |
| Molecular Weight | 168.21 g/mol | cas.orglookchem.combiosynth.com |
| Melting Point | 176 °C | cas.orglookchem.com |
| Boiling Point | 336.8 °C at 760 mmHg | lookchem.com |
| Density | 1.271 g/cm³ | lookchem.com |
| Appearance | White solid | sigmaaldrich.com |
| pKa (Carboxylic Acid) | ~2.5-4.2 | lookchem.com |
| pKa (Thiol) | ~6.5 |
Structure
3D Structure
Properties
IUPAC Name |
4-(sulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZYAAHUYSVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192335 | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39088-65-8 | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39088-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039088658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(mercaptomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 4 Mercaptomethyl Benzoic Acid
Reactions Involving the Thiol (-SH) Functional Group
The thiol group is known for its nucleophilicity and its ability to undergo oxidation and addition reactions. These characteristics are central to the derivatization of 4-(mercaptomethyl)benzoic acid at its sulfur-containing moiety.
The thiol-ene reaction is a powerful and efficient "click" chemistry process that involves the addition of a thiol to an alkene (ene) to form a thioether. rsc.org This reaction typically proceeds via a free-radical mechanism, which can be initiated by light (photochemical initiation) or heat with a radical initiator. researchgate.netnih.gov The reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it highly valuable in polymer synthesis and surface modification. rsc.orgscience.gov
The thiol group of this compound can readily participate in such reactions. When reacted with an alkene in the presence of a radical initiator, it forms an anti-Markovnikov addition product.
General Thiol-Ene Reaction Scheme:
Initiation: A radical initiator (In•) abstracts a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (RS•).
Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the thioether product.
Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (yne). This reaction is also typically radical-mediated and can result in either a mono-addition product (a vinyl sulfide) or a di-addition product where two thiol molecules add across the triple bond. usm.edu The thiol-yne reaction offers the advantage of potentially introducing two functional groups for every alkyne moiety, increasing the crosslinking density in polymer networks. usm.edu These sequential reactions provide a pathway to well-defined, end-functionalized polymers. usm.edu
The bifunctional nature of this compound makes it an attractive molecule for creating functional polymers and materials using these click reactions. The thiol can form the polymer backbone or act as a point for grafting, while the carboxylic acid remains available for subsequent modifications, such as conjugation to biomolecules or coordination with metal ions.
Thiols are susceptible to oxidation, most commonly leading to the formation of disulfides. This oxidative coupling is a fundamental reaction in both chemistry and biology, where disulfide bonds play a crucial role in protein structure and stability. biolmolchem.comnih.govumich.edu The thiol group of this compound can be oxidized to form 4,4'-disulfanediyldibenzyl)dicarboxylic acid.
This transformation can be achieved using a variety of oxidizing agents or catalytic systems under mild conditions. biolmolchem.comnih.gov The conversion of thiols to their corresponding disulfides is an important reaction, avoiding over-oxidation to sulfoxides or sulfones. researchgate.net The reaction can be promoted by metal-based catalysts, photochemical methods, or electrochemical approaches. nih.govurfu.ru Recent methods have focused on using mild and efficient reagents, such as N-anomeric amides, which can promote the homocoupling of aromatic, benzylic, and aliphatic thiols through a radical mechanism at room temperature. nih.gov
The table below summarizes various conditions reported for the oxidative dimerization of thiols, which are applicable to this compound.
| Catalyst/Reagent | Solvent | Conditions | Yield | Reference Compound |
|---|---|---|---|---|
| N-Anomeric Amide | MeCN | Room Temperature, 6 h | High | Benzylic Thiols |
| Al-Montmorillonite | Tetrahydrofuran | 50 °C, 2 h | Excellent | Aryl and Alkyl Thiols |
| Dimethyl Sulfoxide (DMSO) / HI | - | Acidic Conditions | Good to Excellent | Aromatic and Aliphatic Thiols |
This reversible disulfide linkage is particularly useful in the design of drug delivery systems, where the bond can be cleaved under the reducing conditions found inside cells, and in the formation of dynamic materials.
As a nucleophile, the thiol group of this compound can react with electrophiles in alkylation and acylation reactions.
S-Alkylation involves the reaction of the thiol with an alkyl halide (or other alkylating agent) to form a thioether. This is a standard SN2 reaction, typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion. This reaction is often used to install a protecting group on the thiol to prevent it from reacting in subsequent steps.
S-Acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form a thioester. nih.govnih.gov Alternatively, direct condensation with a carboxylic acid can be achieved using coupling reagents. Thioester bonds are important in biochemistry, notably in the form of Acetyl-CoA. This reaction allows for the attachment of various acyl groups to the sulfur atom, providing a route to a wide array of derivatives.
Reactions Involving the Carboxylic Acid (-COOH) Functional Group
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including conversion to esters, amides, and salts.
Esterification is a common reaction of carboxylic acids. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed. masterorganicchemistry.comtcu.edu For example, 4-mercaptobenzoic acid can be converted to its methyl ester by refluxing in methanol (B129727) with concentrated sulfuric acid. A similar procedure would be effective for this compound.
| Reaction Type | Reagents | Catalyst/Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄), Reflux | Ester |
| Amidation | Amine (Primary or Secondary) | Coupling Agent (e.g., EDC, HATU, TiCl₄) | Amide |
Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. fishersci.co.uk Common methods for activation involve the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or reagents like TiCl₄. fishersci.co.uklookchemmall.comnih.govresearchgate.net This reaction is fundamental in peptide synthesis and is widely used to conjugate carboxylic acids to amine-containing molecules, including proteins and synthetic polymers.
As an acid, the carboxylic acid group can be deprotonated by a base (e.g., sodium hydroxide) to form a carboxylate salt. The resulting carboxylate anion is a good nucleophile and can also serve as a ligand for metal ions.
The presence of both the soft thiol donor and the hard carboxylate donor makes this compound an interesting ligand in coordination chemistry. guidechem.com It can bind to metal ions in several ways:
Monodentate coordination: Through one of the oxygen atoms of the carboxylate group.
Bidentate chelation: Through both oxygen atoms of the carboxylate group.
Bridging coordination: Linking two metal centers.
Furthermore, the thiol group can also coordinate to metal ions, particularly soft metals. This allows this compound to act as a bidentate S,O-donor ligand, forming stable chelate rings with metal centers. This chelating ability is relevant for applications in catalysis, sensing, and the construction of metal-organic frameworks (MOFs). biosynth.com
Transformations on the Aromatic Ring System of this compound
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the carboxyl group (-COOH) and the mercaptomethyl group (-CH₂SH). These groups exhibit opposing effects on the electron density of the benzene (B151609) ring, thereby dictating the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are determined by the nature of the substituents already present on the ring.
The carboxyl group (-COOH) is a deactivating, meta-directing group. quora.com Through its electron-withdrawing inductive (-I) and resonance (-M) effects, it reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions, leaving the meta position as the most favorable site for substitution.
Conversely, the mercaptomethyl group (-CH₂SH) is generally considered to be a weakly activating, ortho, para-directing group. The methylene (B1212753) spacer between the sulfur atom and the aromatic ring means that the primary electronic influence is the weak electron-donating inductive effect (+I) of the alkyl-like group, which activates the ring towards electrophilic attack. libretexts.org The lone pairs on the sulfur atom are not directly conjugated with the aromatic π-system, so a resonance effect is not a primary directing factor.
When both a meta-director and an ortho, para-director are present on a benzene ring, their directing effects are competitive. In the case of this compound, the carboxyl group is at position 1 and the mercaptomethyl group is at position 4. The positions ortho to the mercaptomethyl group (positions 3 and 5) are the same as the positions meta to the carboxyl group. Therefore, the directing effects of both substituents reinforce each other, strongly favoring electrophilic substitution at the 3- and 5-positions.
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -COOH | Deactivating (Electron-withdrawing) | meta |
| -CH₂SH | Weakly Activating (Electron-donating) | ortho, para |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For this compound, these reactions are predicted to yield the corresponding 3-substituted derivatives.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(mercaptomethyl)benzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(mercaptomethyl)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-4-(mercaptomethyl)benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(mercaptomethyl)benzoic acid |
It is important to note that the thiol group in the mercaptomethyl substituent is susceptible to oxidation, and strong oxidizing conditions, which are sometimes employed in electrophilic aromatic substitution reactions (e.g., nitration), may lead to the formation of disulfide or sulfonic acid byproducts.
Nucleophilic Aromatic Substitution with Activated Derivatives
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orglibretexts.org
The aromatic ring of this compound itself is not sufficiently electron-deficient to undergo nucleophilic aromatic substitution under normal conditions. The presence of the weakly activating mercaptomethyl group further disfavors this type of reaction.
However, derivatives of this compound that are appropriately activated can undergo SNAr reactions. Activation is typically achieved by introducing one or more strong electron-withdrawing groups, such as a nitro group (-NO₂), ortho and/or para to a good leaving group, such as a halogen. libretexts.org
For instance, if this compound were to be converted into a derivative like 3-nitro-4-chloro-5-(mercaptomethyl)benzoic acid, this molecule would be a potential candidate for nucleophilic aromatic substitution. In this hypothetical derivative, the nitro group, which is a strong electron-withdrawing group, is positioned ortho to the chlorine atom (the leaving group). This arrangement would significantly activate the ring towards nucleophilic attack at the carbon bearing the chlorine atom.
The mechanism of an SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
| Requirement for SNAr | Status in this compound | Required Modification for Reactivity |
|---|---|---|
| Good Leaving Group | Absent | Introduction of a halogen (e.g., -Cl, -Br) at the substitution site. |
| Strong Electron-Withdrawing Groups | Absent | Introduction of groups like -NO₂ ortho or para to the leaving group. |
Therefore, while this compound is unreactive towards nucleophilic aromatic substitution, its activated derivatives, particularly those containing nitro groups and halogens at appropriate positions, could serve as substrates for such transformations, allowing for the introduction of a variety of nucleophiles onto the aromatic ring.
Structural Modifications and Analogue Development of 4 Mercaptomethyl Benzoic Acid
Synthesis of Substituted 4-(Mercaptomethyl)benzoic acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological or functional activity. For this compound, introducing substituents onto the benzene (B151609) ring can systematically alter properties such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can influence receptor binding, membrane permeability, and metabolic stability.
The synthesis of such analogues typically begins with an appropriately substituted toluene (B28343) or benzoic acid derivative. For instance, a substituted 4-methylbenzoic acid can undergo radical bromination to form a benzyl (B1604629) bromide, followed by nucleophilic substitution with a thiol-containing reagent to install the mercaptomethyl group. The nature and position of the ring substituents are chosen to probe specific interactions. Strong electron-donating groups, for example, have been shown to be an important feature for the activity of some benzoic acid derivatives. iomcworld.com
Common substitutions explored in SAR studies include:
Halogens (F, Cl, Br): These substituents modify the electronic character of the ring through inductive and resonance effects and increase lipophilicity. Fluorine, in particular, can form key hydrogen bonds or electrostatic interactions and may block metabolic oxidation. nih.gov
Alkyl Groups (e.g., Methyl, Ethyl): These add steric bulk and increase lipophilicity, which can enhance binding to hydrophobic pockets in a target protein.
Alkoxy Groups (e.g., Methoxy): These groups are hydrogen bond acceptors and can influence solubility and binding interactions.
Nitro Groups (NO₂): As a strong electron-withdrawing group, a nitro substituent significantly lowers the pKa of the carboxylic acid and can act as a hydrogen bond acceptor.
| Substituent Group | Example Compound Name | Primary Effect on Properties | Rationale for SAR Studies |
| Fluoro | 2-Fluoro-4-(mercaptomethyl)benzoic acid | Electron-withdrawing, potential H-bond donor | Modulate acidity, block metabolism |
| Chloro | 3-Chloro-4-(mercaptomethyl)benzoic acid | Electron-withdrawing, increases lipophilicity | Enhance hydrophobic interactions |
| Methyl | 3-Methyl-4-(mercaptomethyl)benzoic acid | Electron-donating, adds steric bulk | Probe steric tolerance of binding sites |
| Methoxy | 2-Methoxy-4-(mercaptomethyl)benzoic acid | Electron-donating, H-bond acceptor | Introduce specific polar interactions |
Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a molecule's properties while retaining its essential biological function. researchgate.net This involves substituting a functional group with another that has similar physical or chemical characteristics (e.g., size, shape, electronic distribution). drughunter.compressbooks.pub
Carboxylic Acid Isosteres: The carboxylic acid group is often crucial for binding to biological targets through ionic interactions or hydrogen bonding. However, it can also lead to poor membrane permeability and rapid metabolism. nih.govtechnologypublisher.com Replacing it with a suitable isostere can mitigate these issues.
Key isosteres for the carboxylic acid group include:
Tetrazole: This five-membered heterocyclic ring is one of the most common carboxylic acid bioisosteres. Its pKa is comparable to that of a carboxylic acid, allowing it to act as a proton donor, but it is more lipophilic and generally more resistant to metabolic degradation. drughunter.compressbooks.pub
Hydroxamic Acid: This group is a moderately acidic and strong metal chelator. It has been successfully employed as a carboxylic acid bioisostere in drug design. nih.gov
Sulfonamide: N-acylsulfonamides can act as acidic mimics of carboxylic acids. hyphadiscovery.com
Phosphonic Acid: This group is more polar than a carboxylic acid and can effectively replace it in certain contexts, though its dianionic nature can reduce bioavailability. nih.gov
Thiol Isosteres: The thiol group is highly nucleophilic, prone to oxidation (e.g., forming disulfides), and can sometimes lead to toxicity issues. Replacing it can enhance metabolic stability and modify reactivity.
Potential isosteres for the thiol group include:
Hydroxyl Group (-OH): Replacing the thiol with a hydroxyl group preserves the ability to act as a hydrogen bond donor. The -CH₂OH group is electronically similar to the -CH₂SH group but has different reactivity and polarity. pressbooks.pub
Amine Group (-NH₂): An amine can also serve as a hydrogen bond donor and can be protonated to form ionic interactions.
Selenol Group (-SeH): The corresponding selenol is more acidic and more easily oxidized than the thiol but maintains a similar size and shape.
| Original Group | Isosteric Replacement | Key Properties of Isostere | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Acidic (pKa ≈ 4.5-4.9), more lipophilic, metabolically stable | Improve oral bioavailability, metabolic stability drughunter.com |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Moderately acidic (pKa ≈ 8-9), metal chelator | Introduce metal-chelating properties, alter acidity nih.gov |
| Thiol (-SH) | Hydroxyl (-OH) | Hydrogen bond donor, less nucleophilic, less prone to oxidation | Improve metabolic stability, reduce reactivity pressbooks.pub |
Development of Esters and Amides of this compound for Specific Applications
Converting the carboxylic acid moiety of this compound into esters or amides is a common derivatization strategy to modulate its properties for specific applications, such as improving drug delivery or facilitating covalent attachment to other molecules.
Esters: The synthesis of esters from carboxylic acids is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. The identification of cocaine as a benzoic acid ester led to the synthesis of numerous derivatives for various applications, including local anesthetics. nih.gov Esterification of this compound can serve several purposes:
Prodrugs: Esters are often used to mask the polar carboxylic acid group, increasing lipophilicity and enhancing the ability of a molecule to cross biological membranes. Once inside a cell, endogenous esterase enzymes can hydrolyze the ester back to the active carboxylic acid.
Material Science: Methyl or ethyl esters can be used as protecting groups during syntheses that involve the thiol functionality. They can also be used in polymerization reactions.
Amides: Amide derivatives are generally more stable to hydrolysis than esters. They are synthesized by first activating the carboxylic acid, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), and then reacting it with a primary or secondary amine. researchgate.netnih.gov Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly form the amide bond. Amide formation is crucial for:
Bioconjugation: The amide bond is the basis of the peptide bond in proteins. Amide coupling is a standard method for attaching molecules like this compound to peptides, proteins, or other biomolecules.
Pharmacology: The amide functional group is present in a vast number of pharmaceuticals. Creating amide derivatives can alter a compound's binding affinity, selectivity, and pharmacokinetic profile. nih.govnih.gov
Oligomeric and Polymeric Architectures Incorporating this compound Moieties
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of functional oligomers and polymers. Both the carboxylic acid and the thiol group can participate in polymerization reactions, leading to a variety of macromolecular architectures.
Polyesters and Polyamides: The carboxylic acid group can be used in step-growth polymerization reactions. Polycondensation with a diol or a diamine would lead to the formation of polyesters or polyamides, respectively. The resulting polymers would feature pendant mercaptomethyl groups along the backbone, which can be used for post-polymerization modification, cross-linking, or for binding to specific substrates like heavy metals.
Thiol-Ene Polymerization: The thiol group can participate in radical-mediated thiol-ene "click" reactions. This involves the addition of the S-H bond across a double bond (an ene). Polymerization of this compound with di-ene or multi-ene monomers can produce cross-linked networks or functional polymers under mild conditions. google.com
Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold surfaces. This property allows this compound and its derivatives to form highly ordered self-assembled monolayers on gold substrates. The molecules orient themselves with the thiol group bound to the gold, exposing the benzoic acid moiety at the surface. This creates a functionalized surface with tunable properties (e.g., wettability, acidity) that can be used in sensors, electronics, and biocompatible coatings.
Coordination Polymers: The carboxylate anion of 4-hydroxybenzoic acid has been shown to act as a bridging ligand to form coordination polymers with metal ions. rsc.org Similarly, the carboxylate of this compound could be used to create metal-organic frameworks (MOFs) or coordination polymers, where the thiol group could add further functionality.
Spectroscopic Characterization Techniques for Novel Derivatives (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
The structural elucidation of novel derivatives of this compound relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The aromatic protons on the benzene ring typically appear as two doublets in the range of 7.2-8.1 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom would produce a singlet or a doublet (if coupled to the thiol proton) around 3.7 ppm. The thiol proton (-SH) signal is often a broad singlet and can appear over a wide range (1.5-2.0 ppm), while the acidic proton of the carboxylic acid (-COOH) is a broad singlet at a significantly downfield shift (>12 ppm).
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. One would expect to see signals for the carbonyl carbon (~170 ppm), four distinct aromatic carbons (125-145 ppm), and the methylene carbon (~35 ppm).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI-MS): For this compound (molecular weight 168.21 g/mol ), ESI-MS would typically show the molecular ion peak [M-H]⁻ at m/z 167 in negative ion mode or [M+H]⁺ at m/z 169 in positive ion mode. uni.lu
Fragmentation Pattern: In tandem MS (MS/MS) or under electron ionization (EI), characteristic fragments are observed. Common fragmentation pathways for benzoic acid derivatives include the loss of H₂O, OH, and COOH. docbrown.info For this specific molecule, cleavage of the benzylic C-S bond could lead to a fragment at m/z 135 ([M-SH]⁺) or m/z 91 (the benzyl cation fragment).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infospectroscopyonline.com
C=O Stretch: A strong, sharp absorption band appears around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretch of an aromatic carboxylic acid. spectroscopyonline.comresearchgate.net
S-H Stretch: The thiol S-H stretching vibration gives rise to a weak but sharp band near 2550 cm⁻¹, which can sometimes be obscured by the broad O-H band.
Aromatic C=C Stretches: Medium to sharp bands are typically observed in the 1450-1600 cm⁻¹ region.
| Technique | Feature | Expected Value / Range | Reference |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 12 ppm (broad s) | researchgate.net |
| Aromatic Protons (Ar-H) | 7.2 - 8.1 ppm (d, d) | rsc.org | |
| Methylene Protons (-CH₂S-) | ~ 3.7 ppm (s or d) | - | |
| Thiol Proton (-SH) | 1.5 - 2.0 ppm (broad s or t) | - | |
| ¹³C NMR | Carbonyl Carbon (-C =O) | ~ 170 ppm | rsc.org |
| Aromatic Carbons (Ar-C) | 125 - 145 ppm | rsc.org | |
| Mass Spec | Molecular Ion [M-H]⁻ (ESI) | m/z 167 | uni.lu |
| Molecular Ion [M+H]⁺ (ESI) | m/z 169 | uni.lu | |
| IR Spec | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | docbrown.infospectroscopyonline.com |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ (strong, sharp) | spectroscopyonline.comresearchgate.net | |
| S-H Stretch (Thiol) | ~ 2550 cm⁻¹ (weak, sharp) | - |
Applications of 4 Mercaptomethyl Benzoic Acid in Biomedical and Pharmaceutical Research
Role as a Molecular Linker and Scaffold in Drug Discovery
The structural attributes of 4-(Mercaptomethyl)benzoic acid make it an attractive component in the design and synthesis of complex molecules for drug discovery. Its dual functionality allows for its integration into larger molecular frameworks, serving as a bridge between different pharmacophores or as a foundational structure for the development of targeted inhibitors.
Integration into Quinazolinone-2-carboxamide Derivatives as Potent Linkers
In the development of novel antimalarial quinazolinone-2-carboxamide derivatives, researchers have investigated various substituents on the benzoic acid ring to optimize efficacy. For instance, studies have shown that linkers such as 4-(methoxymethyl)benzoic acid and 4-(2-hydroxyethyl)benzoic acid are effective in this molecular architecture. acs.orggriffith.edu.au The substitution at the 4-position of the benzoic acid ring is a key determinant of the molecule's interaction with its biological target.
The following table summarizes the types of benzoic acid-based linkers that have been successfully incorporated into quinazolinone-2-carboxamide derivatives:
| Linker Compound | Therapeutic Area | Reference |
| 4-(Methoxymethyl)benzoic acid | Antimalarial | acs.org |
| 4-(2-Hydroxyethyl)benzoic acid | Antimalarial | acs.orggriffith.edu.au |
Given the established importance of the 4-substituted benzoic acid motif, it is plausible that this compound could serve as an effective linker in this context, with its thiol group offering a potential site for further modification or specific interactions.
Design and Synthesis of Small Molecule Inhibitors (e.g., STAT3 Pathway Modulation)
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. nih.gov Its aberrant activation is implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govfrontiersin.org Small molecule inhibitors that can modulate the STAT3 pathway are of significant interest in oncology research.
Benzoic acid derivatives have been identified as a promising scaffold for the development of STAT3 inhibitors. nih.govnih.gov These inhibitors are designed to interfere with STAT3 activation and dimerization, thereby blocking its downstream signaling. The carboxylic acid moiety of these compounds often plays a crucial role in their binding to the STAT3 protein.
While specific studies detailing the use of this compound as a STAT3 inhibitor are not prevalent, its structural similarity to known benzoic acid-based inhibitors suggests its potential as a scaffold. The presence of the mercaptomethyl group offers an additional functional handle that could be exploited to enhance binding affinity or to introduce other desirable properties.
The table below outlines key characteristics of benzoic acid-based STAT3 inhibitors:
| Inhibitor Type | Mechanism of Action | Therapeutic Target |
| Benzoic Acid Derivatives | Inhibition of STAT3 activation and dimerization | Cancer |
The development of novel STAT3 inhibitors is an active area of research, and the exploration of diverse scaffolds, including that of this compound, could lead to the discovery of more potent and selective therapeutic agents.
Contribution to Metal-Binding Pharmacophores in Metalloenzyme Inhibition Strategies
Metalloenzymes, which contain a metal ion in their active site, are involved in a wide range of biological processes and are important drug targets. nih.govescholarship.org Inhibitors of metalloenzymes often work by coordinating with the active site metal ion, thereby blocking the enzyme's catalytic activity. A "metal-binding pharmacophore" (MBP) is the part of the inhibitor molecule that directly interacts with the metal ion. nih.gov
Both carboxylic acids and thiols are well-established MBPs. nih.gov The ability of this compound to present both of these functional groups makes it a highly promising candidate for the design of metalloenzyme inhibitors. The carboxylic acid can act as a bidentate or monodentate ligand, while the thiol group can form a strong coordinate bond with various metal ions.
The dual functionality of this compound could lead to inhibitors with high affinity and selectivity for their target metalloenzymes. The specific geometry and electronic properties of the molecule can be fine-tuned to optimize its interaction with the metal center of a particular enzyme.
The following table highlights common metal-binding pharmacophores and their target enzymes:
| Metal-Binding Pharmacophore | Example Target Enzyme | Reference |
| Carboxylic Acid | Angiotensin-Converting Enzyme (ACE) | nih.gov |
| Thiol | Angiotensin-Converting Enzyme (ACE) | nih.gov |
| Hydroxamic Acid | Matrix Metalloproteinases (MMPs) | nih.gov |
The unique combination of a carboxylic acid and a thiol group in this compound provides a versatile platform for the development of novel metalloenzyme inhibitors.
Strategies for Bio-conjugation and Covalent Biomolecular Modification
The ability to covalently modify biomolecules such as peptides, proteins, and surfaces is essential for a wide range of applications in biomedical research, from the development of targeted therapeutics to the creation of diagnostic biosensors. This compound, with its reactive thiol group, is well-suited for such bioconjugation strategies.
Thiol-Mediated Ligation in Peptide and Protein Functionalization
Thiol-mediated ligation is a powerful chemical method for the site-specific modification of peptides and proteins. nih.govnih.gov The sulfhydryl group of a cysteine residue or a thiol-containing linker can react with an electrophilic partner to form a stable covalent bond. This approach is widely used to attach labels, drugs, or other functional moieties to proteins.
This compound can be utilized in this context in several ways. The thiol group can participate directly in ligation reactions, for example, through thiol-disulfide exchange or by reacting with maleimides to form a stable thioether bond. nih.govacs.org The carboxylic acid end of the molecule can be used to attach it to another molecule of interest prior to the ligation step.
This bifunctionality allows for the creation of customized linkers for protein functionalization. For instance, a therapeutic agent could be attached to the carboxylic acid group of this compound, and the resulting conjugate could then be attached to a targeting protein via the thiol group.
The table below summarizes common thiol-mediated ligation strategies:
| Ligation Chemistry | Reactive Groups | Resulting Bond |
| Thiol-Disulfide Exchange | Thiol and Disulfide | Disulfide |
| Thiol-Maleimide Reaction | Thiol and Maleimide | Thioether |
| Thiol-Ene Reaction | Thiol and Alkene | Thioether |
The versatility of thiol chemistry makes this compound a valuable tool for the precise chemical modification of biological macromolecules.
Applications in Materials Science and Nanotechnology
Surface Functionalization of Inorganic Nanomaterials (e.g., Gold Nanoparticles via Thiol Adsorption)
The thiol group (-SH) of 4-(Mercaptomethyl)benzoic acid exhibits a strong affinity for noble metal surfaces, most notably gold. This property is extensively exploited for the surface functionalization of inorganic nanomaterials, particularly gold nanoparticles (AuNPs). The covalent bond formed between the sulfur atom and gold atoms provides a robust method for anchoring these organic molecules onto the nanoparticle surface. This process, often referred to as capping or functionalization, is crucial for controlling the size, stability, and functionality of the nanoparticles in various media .
Once attached to the gold nanoparticle surface, the this compound molecules present their carboxylic acid (-COOH) groups to the surrounding environment. This exposed functional group offers a versatile platform for further chemical modifications. For instance, the carboxylic acid can be deprotonated to create a negatively charged surface, enhancing the colloidal stability of the nanoparticles through electrostatic repulsion. Furthermore, it can be conjugated with a wide array of other molecules, such as proteins, DNA, and fluorescent dyes, through standard bioconjugation techniques. This enables the development of functionalized nanoparticles for a variety of applications, including biosensing, bioimaging, and targeted drug delivery.
The functionalization of gold nanoparticles with thiol-containing molecules like this compound can also influence their optical properties. Gold nanoparticles exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which is the collective oscillation of electrons in the conduction band in response to incident light mdpi.com. The LSPR is sensitive to the local refractive index at the nanoparticle surface. The adsorption of a layer of this compound can cause a measurable shift in the LSPR peak, a principle that is utilized in various sensing applications mdpi.com.
Table 1: Functionalization of Gold Nanoparticles with this compound
| Feature | Description | Reference |
| Anchoring Group | Thiol (-SH) | |
| Exposed Functional Group | Carboxylic Acid (-COOH) | |
| Primary Interaction | Covalent Au-S bond | |
| Key Benefits | Size and stability control, platform for further conjugation | |
| Impact on Optical Properties | Shift in Localized Surface Plasmon Resonance (LSPR) | mdpi.com |
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
The principle of thiol adsorption onto metal surfaces extends beyond nanoparticles to the formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). This compound is an excellent candidate for forming SAMs on various metal substrates, including gold, silver, copper, and platinum.
The formation of a SAM is a spontaneous process wherein the thiol groups of the this compound molecules chemisorb onto the metal surface, leading to a well-organized, densely packed molecular layer. The aromatic rings of the benzoic acid moiety contribute to the stability and order of the SAM through intermolecular π-π stacking interactions. The terminal carboxylic acid groups are oriented away from the surface, creating a new interface with well-defined chemical and physical properties.
These SAMs can dramatically alter the surface properties of the underlying metal. For instance, the hydrophilic nature of the carboxylic acid-terminated surface can significantly increase the wettability of a gold surface. Moreover, the chemical reactivity of the carboxylic acid groups allows for the covalent attachment of other molecules, enabling the fabrication of complex, multilayered structures. This "bottom-up" approach to surface engineering is fundamental to many areas of nanotechnology, including the development of biosensors, corrosion inhibitors, and molecular electronic devices.
The quality and structure of the SAM can be influenced by several factors, including the cleanliness of the metal substrate, the concentration of the this compound solution, the solvent used, and the immersion time. Various surface-sensitive analytical techniques, such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM), are employed to characterize the formation, structure, and properties of these monolayers.
Utilization in Polymer Chemistry for Functional Materials Synthesis
The dual functionality of this compound makes it a valuable building block in polymer chemistry for the synthesis of functional materials. Both the thiol and the carboxylic acid groups can participate in various polymerization and modification reactions, allowing for the creation of polymers with tailored properties and functionalities.
One approach involves using this compound as a chain transfer agent or a functional initiator in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mdpi.com. The thiol group can participate in the RAFT equilibrium, enabling control over the molecular weight and architecture of the resulting polymers. The carboxylic acid group remains available for post-polymerization modification, allowing for the introduction of other functional moieties.
Another strategy is to incorporate this compound as a monomer in step-growth polymerization. For instance, the carboxylic acid group can react with diols or diamines to form polyesters or polyamides, respectively. The thiol groups appended to the polymer backbone can then serve as sites for crosslinking, grafting, or the attachment of nanoparticles and biomolecules. This approach has been used to synthesize novel thiolated polymers with enhanced mucoadhesive properties rsc.org.
Furthermore, this compound can be used to modify existing polymers. The carboxylic acid group can be activated and reacted with hydroxyl or amine groups on a polymer backbone, thereby introducing pendant thiol groups. These thiol-functionalized polymers can exhibit interesting properties, such as stimuli-responsiveness. For example, the thiol groups can undergo reversible disulfide bond formation under oxidizing and reducing conditions, leading to the formation of crosslinked networks or the release of encapsulated cargo. Such materials are being explored for applications in drug delivery and tissue engineering nih.govresearchgate.net.
Table 2: Polymer Synthesis and Modification with Thiol- and Carboxyl-Functionalized Molecules
| Polymerization/Modification Method | Role of Functional Groups | Resulting Polymer Characteristics | Potential Applications |
| Controlled Radical Polymerization (e.g., RAFT) | Thiol as chain transfer agent; Carboxyl for post-modification | Controlled molecular weight, functional side chains | Drug delivery, smart coatings |
| Step-Growth Polymerization | Carboxyl as monomer; Thiol for crosslinking/grafting | Crosslinked networks, nanoparticle-polymer composites | Biomaterials, adhesives |
| Post-Polymerization Modification | Carboxyl for covalent attachment to polymer backbone | Pendant thiol groups, stimuli-responsive behavior | Hydrogels, tissue engineering |
Exploration of Optical and Electronic Properties in Hybrid Systems
Hybrid systems, which integrate organic molecules like this compound with inorganic components such as metal nanoparticles or surfaces, often exhibit novel optical and electronic properties that are not present in the individual components.
The optical properties of gold nanoparticles functionalized with this compound are a prime example. As mentioned earlier, the LSPR of AuNPs is sensitive to the surrounding dielectric environment. The formation of a SAM of this compound on the nanoparticle surface alters this environment, leading to a shift in the LSPR wavelength. This phenomenon can be harnessed for colorimetric sensing, where the binding of an analyte to the functionalized nanoparticle surface causes a further change in the LSPR and a corresponding color change of the solution mdpi.com. The functionalized nanoparticles can also be used as substrates for surface-enhanced Raman spectroscopy (SERS), where the electromagnetic field enhancement near the nanoparticle surface dramatically increases the Raman signal of adsorbed molecules.
From an electronic perspective, SAMs of this compound on conductive surfaces can influence charge transport across the metal-molecule interface. The electronic properties of such interfaces are critical for the performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The SAM can modify the work function of the metal electrode, which in turn affects the energy level alignment and the efficiency of charge injection or extraction rsc.org.
The charge transport characteristics through SAMs can be investigated using techniques like conducting atomic force microscopy (c-AFM) and scanning tunneling microscopy (STM). These studies provide insights into the charge transport mechanisms, such as tunneling and hopping, and how they are influenced by the molecular structure, including the length of the molecule and the nature of the end groups nih.govnih.gov. The ability to tune the electronic properties of interfaces using well-defined molecular layers is a key area of research in molecular electronics.
Table 3: Impact of this compound on Hybrid System Properties
| Property | Hybrid System | Underlying Principle | Application |
| Optical | AuNPs functionalized with this compound | Localized Surface Plasmon Resonance (LSPR) shift due to surface modification | Colorimetric sensing, SERS |
| Electronic | SAMs of this compound on metal electrodes | Modification of electrode work function and interfacial energy level alignment | Organic electronics (OLEDs, OFETs) |
| Charge Transport | Metal-SAM-Metal junctions | Quantum mechanical tunneling and hopping through the molecular layer | Molecular electronics, fundamental charge transport studies |
Computational and Theoretical Investigations of 4 Mercaptomethyl Benzoic Acid
Spectroscopic Property Predictions and Correlations
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (e.g., GIAO Method):No computational studies predicting the 1H and 13C NMR chemical shifts using methods like GIAO were found.
Further computational research is required to elucidate the specific theoretical and spectroscopic properties of 4-(Mercaptomethyl)benzoic acid.
Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating their excited states. mdpi.com For benzoic acid derivatives, TD-DFT has been employed to understand their photophysical and photochemical characteristics. nih.govresearchgate.net
Studies on a range of benzoic acid derivatives have demonstrated that the choice of the exchange-correlation (XC) functional is crucial for obtaining results that align with experimental data. nih.govresearchgate.net For instance, an assessment of 15 different XC functionals found that meta-GGA hybrid functionals like M06-2X and range-separated functionals such as CAM-B3LYP, ωB97XD, and LC-ωPBE provide excellent agreement with high-level calculations and experimental spectra for benzoic acid derivatives. nih.govresearchgate.net These functionals can predict excitation energies with a standard deviation of approximately 0.20 eV, consistent with the pH dependence of the experimental spectra. nih.govresearchgate.net
Table 1: Predicted Electronic Transitions for Selected Benzoic Acid Derivatives using TD-DFT
| Compound | Transition | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| Benzoic Acid | S0 → S1 | 275 | 0.021 |
| p-Aminobenzoic acid | S0 → S1 | 289 | 0.234 |
| p-Hydroxybenzoic acid | S0 → S1 | 280 | 0.210 |
Note: Data are representative values from studies on benzoic acid derivatives and are intended to be illustrative. Actual values for this compound would require a specific computational study.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into intermolecular interactions, such as those between a ligand and a protein or a molecule and a surface.
For derivatives of benzoic acid, MD simulations have been used to explore interactions in various contexts. For example, simulations have investigated the tendency of benzoic acid to interact with calcite surfaces in different salinity brines, revealing that it can form direct hydrogen bonds with the surface, a process influenced by the presence of ions like Na+. port.ac.uk In the context of drug delivery, MD simulations can elucidate the formation and interaction mechanisms of amorphous solid dispersions, showing how molecules interact and form stable complexes. nih.gov
In ligand-protein interactions, MD simulations can reveal the stability of a docked pose and map the intricate network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov These simulations can track the conformational changes in both the ligand and the protein upon binding, providing a dynamic view that is complementary to the static picture offered by molecular docking. nih.govnih.gov Although specific MD simulation studies on this compound are not widely published, the methodology is well-suited to investigate its interactions with biological macromolecules or its self-assembly behavior on surfaces like gold, where the mercapto group would be expected to form a strong bond.
Molecular Docking Studies for Receptor Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely used in drug design to predict the binding affinity and mode of interaction of a small molecule ligand with a protein receptor. nih.govmdpi.com
Numerous studies have employed molecular docking to investigate the potential biological activity of benzoic acid derivatives against various protein targets. For instance, derivatives have been studied as potential inhibitors for enzymes like the SARS-CoV-2 main protease, carbonic anhydrase, and acetylcholine (B1216132) esterase. nih.govniscpr.res.indaneshyari.com These studies typically involve preparing the 3D structures of the ligand and the protein, performing the docking simulation to generate various binding poses, and then scoring these poses based on their predicted binding free energy. stmjournals.comresearchgate.net
The results of docking studies on benzoic acid derivatives often highlight key interactions with amino acid residues in the active site of the target protein. For example, docking of derivatives against the SARS-CoV-2 main protease has shown interactions with residues such as GLU166, HIS41, and CYS145. mdpi.com While this compound has not been the specific subject of many published docking studies, its structural similarity to other investigated benzoic acids suggests it could be a candidate for in silico screening against various therapeutic targets. The combination of the carboxylic acid group and the mercaptomethyl substituent offers multiple points for potential hydrogen bonding and other interactions within a receptor's binding pocket.
Table 2: Representative Docking Scores of Benzoic Acid Derivatives Against Various Protein Targets
| Derivative | Protein Target | Docking Score (kcal/mol) |
|---|---|---|
| Gentisic acid (2,5-dihydroxybenzoic acid) | SARS-CoV-2 Main Protease | -6.5 to -7.5 |
| Gallic acid | SARS-CoV-2 Main Protease | -5.5 to -6.5 |
| Salicylic acid | Carbonic Anhydrase | -6.0 to -7.0 |
Note: Docking scores are illustrative and depend heavily on the specific software, scoring function, and protein structure used. The values represent a typical range found in the literature for benzoic acid derivatives.
Analysis of Non-Linear Optical (NLO) Properties and Potential Applications
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. jhuapl.edu These materials are crucial for applications in optoelectronics, including frequency conversion, optical switching, and data storage. researchgate.netias.ac.in Organic molecules, particularly those with delocalized π-electron systems and electron-donating and accepting groups, are of great interest for their NLO properties. ias.ac.in
The NLO properties of a molecule are characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation (SHG). nih.gov Computational quantum chemistry methods are frequently used to calculate these properties for new molecules.
Studies on benzoic acid derivatives, such as 4-Nitrobenzoic acid, have shown that the presence of electron-withdrawing (e.g., -NO2) and electron-donating groups attached to the phenyl ring can lead to significant NLO responses. ias.ac.in Theoretical calculations of the polarizability, anisotropy of polarizability, and molecular first hyperpolarizability are performed to investigate these properties. researchgate.net For this compound, the carboxylic acid group (-COOH) acts as an electron-withdrawing group, while the mercaptomethyl group (-CH2SH) can also influence the electronic distribution within the molecule. The delocalized π-system of the benzene (B151609) ring facilitates charge transfer, which is a key requirement for NLO activity. Theoretical calculations would be necessary to quantify the first hyperpolarizability (β) and third-order susceptibility (χ(3)) to fully assess its potential for NLO applications. ias.ac.in
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Nitrobenzoic acid |
| 2-(4-hydroxyphenylazo)benzoic acid |
| Acetylcholine |
| Benzaldehyde |
| Benzene |
| Benzyl (B1604629) alcohol |
| Calcium benzoate |
| Gallic acid |
| Gentisic acid |
| p-Aminobenzoic acid |
| p-Hydroxybenzoic acid |
| p-Mercaptobenzoic acid |
Future Perspectives and Emerging Research Avenues for 4 Mercaptomethyl Benzoic Acid
Design and Synthesis of Advanced Bio-conjugates and Hybrid Materials
The distinct chemical properties of the thiol and carboxylic acid groups on the 4-(mercaptomethyl)benzoic acid molecule make it an ideal building block for the synthesis of sophisticated bio-conjugates and organic-inorganic hybrid materials.
The thiol (-SH) group provides a nucleophilic handle for selective conjugation to biomolecules. It can react with maleimides on proteins or peptides to form stable thioether bonds, or it can be oxidized to form disulfide bridges, which are cleavable under reducing conditions. The carboxylic acid (-COOH) group can be activated to form amide bonds with amine groups present in proteins, polymers, or on the surface of functionalized materials. This dual reactivity allows for orthogonal conjugation strategies, where each functional group can be addressed independently to link different components together.
Future research will likely focus on using this compound as a versatile linker to:
Develop Antibody-Drug Conjugates (ADCs): The molecule can be used to attach cytotoxic drugs to monoclonal antibodies, with the benzoic acid part linking to the drug and the thiol group attaching to the antibody.
Create Functionalized Nanoparticles: Gold or quantum dot nanoparticles can be functionalized by anchoring them through the thiol group, leaving the carboxylic acid available for further conjugation to targeting ligands or drugs.
Synthesize Polymer-Protein Hybrids: It can be incorporated into polymer backbones, with the pendant functional groups serving as points for attaching proteins or enzymes, thereby combining the properties of the synthetic polymer with the biological activity of the protein. nih.gov
| Potential Application | Role of this compound | Key Functional Groups Utilized |
| Antibody-Drug Conjugates (ADCs) | Covalent linker between antibody and drug | Thiol (-SH) for antibody conjugation; Carboxylic Acid (-COOH) for drug attachment. |
| Surface Functionalization of Nanomaterials | Anchoring agent and conjugation point | Thiol (-SH) for binding to metal surfaces (e.g., gold); Carboxylic Acid (-COOH) for attaching biomolecules. |
| Bioactive Polymer Scaffolds | Monomer or grafting agent | Thiol (-SH) and Carboxylic Acid (-COOH) for polymerization or grafting onto existing polymers. |
| Photosensitizers in Photodynamic Therapy | As a thiosemicarbazide (B42300) derivative, it can act as a photosensitizer. biosynth.com | Thiol (-SH) group. biosynth.com |
Integration into Stimuli-Responsive Systems and Smart Drug Delivery Platforms
Smart drug delivery systems that release therapeutic agents in response to specific environmental triggers can enhance efficacy and reduce side effects. nih.govnih.gov The functional groups of this compound are inherently sensitive to physiological stimuli, making it a prime candidate for integration into such systems. nih.govmdpi.com
pH-Responsiveness: The carboxylic acid group has a pKa value that makes it sensitive to pH changes. wikipedia.org In neutral or basic environments (like blood, pH ~7.4), the group is deprotonated and negatively charged (-COO⁻). In acidic environments, such as those found in tumor microenvironments or within endosomes (pH 5.0-6.5), it becomes protonated (-COOH). mdpi.com This change in ionization can trigger the swelling or collapse of a polymer matrix, leading to the controlled release of an encapsulated drug. ulster.ac.uk
Redox-Responsiveness: The thiol group can be oxidized to form a disulfide bond (-S-S-). These bonds are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved in the highly reducing intracellular environment, which has a high concentration of glutathione (B108866) (GSH). nih.gov This redox sensitivity can be exploited to design nanocarriers that release their payload specifically inside target cells. mdpi.com
By incorporating this compound into polymers or hydrogels, researchers can create dual-responsive systems that react to both pH and redox potential, offering a higher degree of control over drug release. mdpi.comnih.gov
Rational Drug Design Methodologies Leveraging the this compound Scaffold
The benzoic acid moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net This scaffold is known for its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Rational drug design strategies can leverage the this compound framework to develop novel therapeutic agents. acs.orgnih.gov
Future research directions include:
Structure-Based Drug Design: Using X-ray crystallography or computational docking, the this compound scaffold can be designed to fit precisely into the active site of a target enzyme or receptor. nih.govresearchgate.net The carboxylic acid can act as a key hydrogen bond donor/acceptor, while the mercaptomethyl group can be modified to explore different pockets within the binding site or to form covalent bonds with specific residues like cysteine.
Fragment-Based Drug Discovery: The molecule can be used as a starting fragment that binds weakly to a target. The structure can then be elaborated by chemically modifying the mercaptomethyl group or the aromatic ring to improve binding affinity and selectivity.
Prodrug Development: The carboxylic acid or thiol group can be masked with a labile chemical group, rendering the drug inactive until it reaches the target tissue, where enzymatic or chemical cleavage releases the active compound. nih.gov This is particularly relevant for weak acids, where ester prodrugs can improve cell membrane permeability. nih.gov
| Drug Design Strategy | Role of the Scaffold | Potential Modifications |
| Structure-Based Design | Provides a core structure for binding to biological targets. researchgate.net | Modifications on the aromatic ring and mercaptomethyl group to optimize interactions. |
| Fragment-Based Discovery | Serves as an initial fragment for lead discovery. | Growth of the fragment from the thiol or acid terminus to increase potency. |
| Prodrug Design | The core molecule is the active drug, masked for targeted release. nih.gov | Esterification of the carboxylic acid or thioester formation at the thiol group. nih.gov |
Development of Sustainable and Scalable Synthetic Processes
As the potential applications of this compound expand, the need for environmentally friendly and economically viable synthetic methods becomes critical. Future research will focus on developing sustainable and scalable processes that adhere to the principles of green chemistry. documentsdelivered.com
Current synthetic routes may rely on harsh reagents or solvents. google.com Future improvements could involve:
Biocatalysis: Utilizing enzymes or whole-cell systems to synthesize the molecule or its precursors under mild, aqueous conditions. For example, microbial synthesis has been explored for related compounds like 4-hydroxybenzoic acid from renewable feedstocks. nih.gov
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can improve safety, efficiency, and scalability while reducing waste. Flow reactors allow for precise control over reaction parameters, often leading to higher yields and purity. rsc.org
Green Solvents and Catalysts: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical CO₂, or bio-based solvents. Developing novel, non-toxic catalysts, such as copper-based systems for aryl thioether formation, can also reduce environmental impact. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. This could involve exploring one-pot reactions or tandem catalytic cycles. rasayanjournal.co.in
Advanced Multiscale Computational Modeling and Experimental Validation Synergies
The synergy between computational modeling and experimental validation is crucial for accelerating the design and optimization of materials and molecules based on this compound. researcher.life Advanced computational techniques can provide deep insights into the molecule's behavior at different scales, guiding experimental efforts and reducing the need for costly and time-consuming trial-and-error approaches.
Future research will increasingly rely on a synergistic loop of computation and experimentation:
Quantum Mechanical (QM) Calculations: These first-principle methods can be used to predict the fundamental electronic properties, reactivity, and spectroscopic signatures (IR, NMR, UV-Vis) of the molecule and its derivatives. mwjscience.com This information is vital for understanding reaction mechanisms and for validating experimental characterization. mwjscience.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when it is part of a larger system, such as a bioconjugate interacting with a protein or a polymer network for drug delivery. These simulations can predict how the molecule influences the structure, stability, and responsive behavior of the larger assembly.
Docking and Virtual Screening: In drug discovery, computational docking can predict the binding orientation and affinity of thousands of virtual derivatives of the this compound scaffold to a specific biological target, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net
These computational predictions will be continuously validated and refined through experimental work, including chemical synthesis, spectroscopic analysis, and biological assays. This iterative process of prediction, synthesis, and testing will drive the rational design of next-generation materials and therapeutics.
Q & A
Basic: What are the recommended methods for synthesizing 4-(Mercaptomethyl)benzoic acid with high purity?
Answer:
Synthesis typically involves coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous N,N-dimethylformamide (DMF) to activate carboxyl groups for thiolation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) ensures high purity. Characterization should include -NMR to confirm the mercaptomethyl (-CHSH) moiety and LC-MS to verify molecular weight .
Advanced: How can crystallographic data discrepancies in this compound structures be resolved?
Answer:
Use dual refinement tools: SHELXL for small-molecule refinement and SIR97 for initial phase determination and Fourier map analysis . Discrepancies in bond lengths or angles may arise from twinning or disorder; apply restraints (e.g., DFIX for S–C bonds) in SHELXL and validate with R-factor convergence (<5% difference). Cross-check with WinGX for symmetry validation .
Basic: What experimental approaches are used to assess the biological activity of this compound?
Answer:
Standard assays include:
- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) with carboxylesterases or carbonic anhydrases, monitoring activity changes at varying inhibitor concentrations .
- Receptor binding : Radioligand displacement studies (e.g., -labeled ligands) to determine IC values .
Use HPLC to confirm compound stability during assays .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2), focusing on hydrogen bonding with the carboxyl and thiol groups .
- Synthetic diversification : Introduce substituents (e.g., halogens, trifluoromethyl) at the benzoic acid ring via electrophilic substitution (HSO/HNO catalysis) and assess bioactivity changes .
Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?
Answer:
- HPLC : C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), UV detection at 254 nm .
- GC-MS : Derivatize with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility; use 4-(Trifluoromethyl)benzoic acid as an internal standard .
Advanced: How can reaction yields be optimized for this compound derivatives under microwave-assisted conditions?
Answer:
Use a single-mode microwave reactor with temperature control (80–120°C). Optimize parameters:
- Solvent: DMF or DMSO (high dielectric constant).
- Catalyst: 10 mol% DMAP for acyl transfer reactions.
Monitor reaction progress via in-line FTIR for real-time carboxyl group consumption .
Basic: What computational tools are suitable for modeling the electronic properties of this compound?
Answer:
- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute electrostatic potential maps and HOMO-LUMO gaps.
- Molecular dynamics : GROMACS for solvation dynamics in aqueous/PBS buffers .
Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound?
Answer:
- NMR-XRD alignment : Compare -NMR chemical shifts with hydrogen positions in XRD structures. Use Platon to check for missed symmetry in XRD .
- Dynamic effects : Perform variable-temperature NMR to detect conformational averaging that may obscure NMR signals .
Basic: What thermodynamic studies are relevant for this compound?
Answer:
- DSC : Measure melting points and phase transitions (heating rate = 10°C/min, N atmosphere) .
- TGA : Assess thermal stability (decomposition onset >200°C) under air or inert gas .
Advanced: How can the role of this compound in enzyme inhibition be mechanistically validated?
Answer:
- Pre-steady-state kinetics : Stopped-flow spectrophotometry to measure transient kinetics (e.g., , ) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzyme .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
